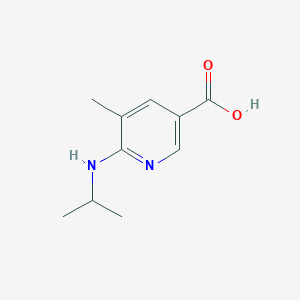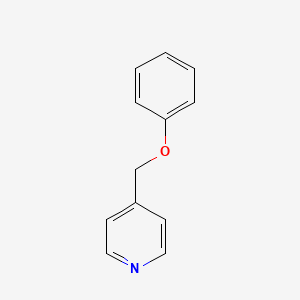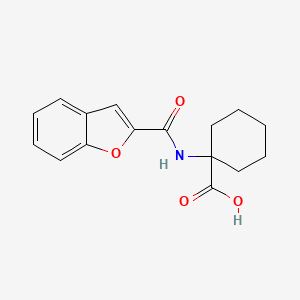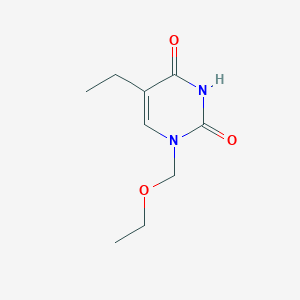
2-benzyl-6-methyl-1,3-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-benzyl-6-methyl-1,3-benzothiazole is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzene ring fused to a thiazole ring, with a benzyl group at the 2nd position and a methyl group at the 6th position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-benzyl-6-methyl-1,3-benzothiazole typically involves the condensation of 2-aminothiophenol with benzyl halides under basic conditions. One common method includes the use of sodium hydroxide as a base and ethanol as a solvent. The reaction is carried out at elevated temperatures to facilitate the formation of the benzothiazole ring .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as iodine or copper salts may be used to improve reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 2-benzyl-6-methyl-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce corresponding amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, ethanol.
Substitution: Halogens, nitrating agents, sulfuric acid.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated benzothiazoles, nitrobenzothiazoles.
Aplicaciones Científicas De Investigación
2-benzyl-6-methyl-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes, pigments, and fluorescent probes.
Mecanismo De Acción
The mechanism of action of 2-benzyl-6-methyl-1,3-benzothiazole involves its interaction with various molecular targets. In medicinal applications, it may inhibit specific enzymes or receptors, leading to therapeutic effects. For example, it can inhibit the BCL-2 family of proteins, which are involved in the regulation of apoptosis, thereby inducing cell death in cancer cells .
Comparación Con Compuestos Similares
- 2-Phenylbenzothiazole
- 2-Methylbenzothiazole
- 2-Aminobenzothiazole
Comparison: 2-benzyl-6-methyl-1,3-benzothiazole is unique due to the presence of both benzyl and methyl groups, which can influence its biological activity and chemical reactivity. Compared to 2-Phenylbenzothiazole, the benzyl group provides additional steric hindrance, potentially affecting binding interactions with molecular targets. The methyl group at the 6th position can also impact the compound’s electronic properties, making it distinct from other benzothiazole derivatives .
Propiedades
Fórmula molecular |
C15H13NS |
|---|---|
Peso molecular |
239.3 g/mol |
Nombre IUPAC |
2-benzyl-6-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C15H13NS/c1-11-7-8-13-14(9-11)17-15(16-13)10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
Clave InChI |
NGHUIIVEGWGNHU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)N=C(S2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4'-Butyl[1,1'-biphenyl]-3-amine](/img/structure/B8735788.png)
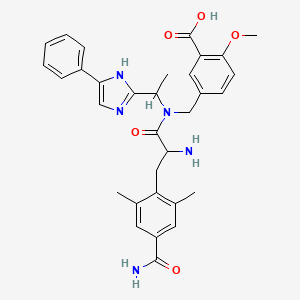

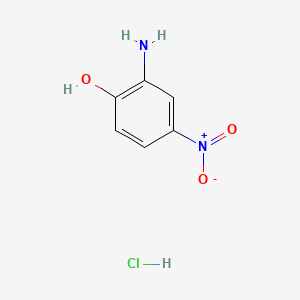
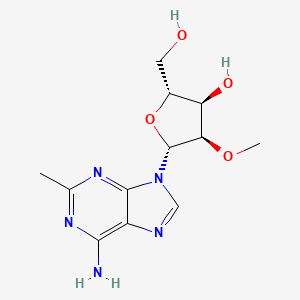
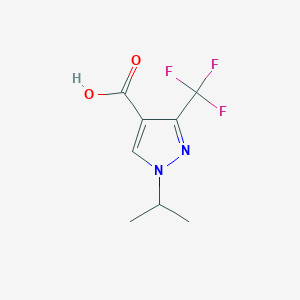
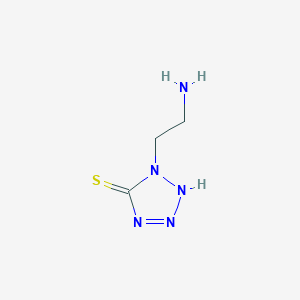
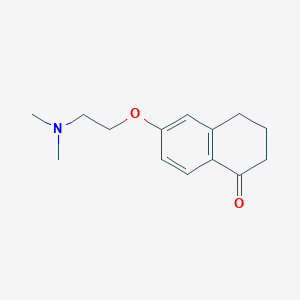
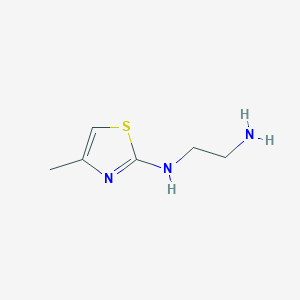
![7-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B8735846.png)
